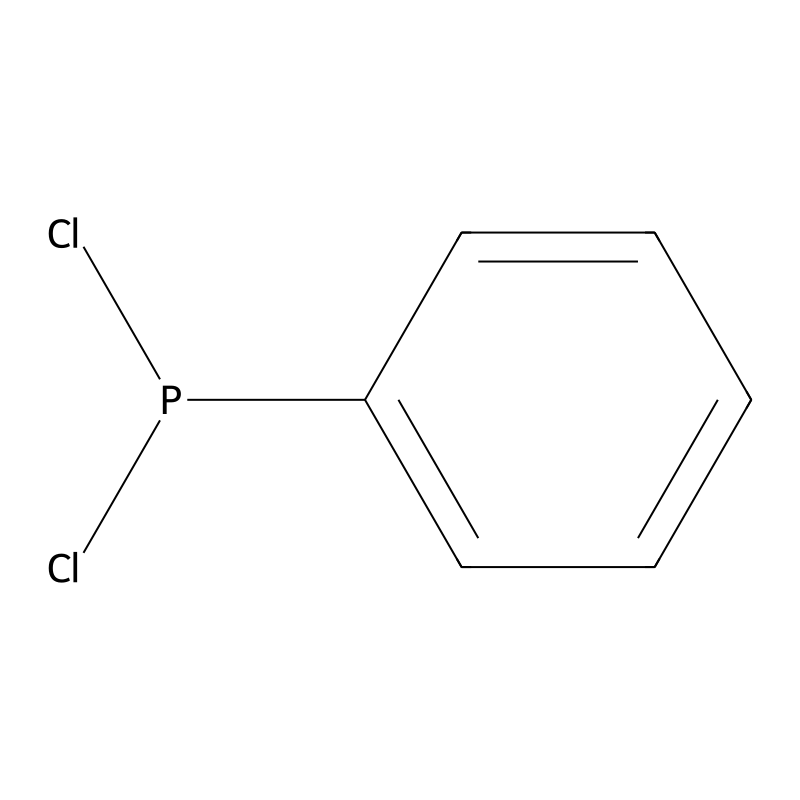

Dichlorophenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH BENZENE, CARBON DISULFIDE

Synonyms

Canonical SMILES

Precursor for Organophosphorus Compounds

DCPP is a key starting material for the production of numerous organophosphorus compounds. These compounds possess a wide range of properties and functionalities, making them valuable tools in various scientific fields []. Some prominent examples include:

- Insecticides: Many organophosphorus compounds act as insecticides by inhibiting the acetylcholinesterase enzyme in insects. DCPP serves as a precursor for the synthesis of some of these insecticides, allowing researchers to study their mode of action and develop new pest control strategies [].

- Flame Retardants: Certain organophosphorus compounds exhibit flame retardant properties. DCPP can be used to synthesize these compounds, enabling research on novel flame retardant materials with improved safety and efficiency [].

- Chemical Warfare Agents: Some organophosphorus compounds are classified as nerve agents due to their extreme toxicity. DCPP can be a precursor for some of these compounds, but it's important to note that such research is strictly controlled due to ethical and safety concerns [].

Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. It appears as a colorless, viscous liquid and is primarily utilized as an intermediate in the synthesis of various organophosphine compounds. This compound can be synthesized through electrophilic substitution involving benzene and phosphorus trichloride, often catalyzed by aluminum chloride or stannic chloride to minimize side reactions .

- Synthesis of Tertiary Phosphines: It can react with Grignard reagents, such as methylmagnesium iodide, to form dimethylphenylphosphine:

- McCormack Reaction: In this reaction, dichlorophenylphosphine adds dienes to produce chlorophospholenium rings .

- Reductive Coupling: This process can yield cyclophosphines, which are cyclic phosphines formed through the coupling of dichlorophenylphosphine .

The synthesis of dichlorophenylphosphine can be achieved through several methods:

- Friedel–Crafts Reaction: This method involves the reaction of phosphorus trichloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride. The latter is preferred for cleaner monoarylation products .

- Alternative Methods: Other methods include using ionic liquids as solvents to facilitate the Friedel–Crafts reaction, which can enhance yield and reduce by-products .

- Direct Synthesis from Chlorobenzene: Another approach involves reacting chlorobenzene with elemental phosphorus under controlled conditions .

Dichlorophenylphosphine is widely used in various applications:

- Synthesis of Organophosphines: It serves as a key intermediate in producing other organophosphorus compounds, including flame retardants and plasticizers.

- Chemical Research: It is utilized in academic and industrial research for developing new phosphine-based compounds with potential applications in materials science and pharmaceuticals .

Research on the interactions of dichlorophenylphosphine with other chemical entities is ongoing. Its ability to form stable complexes with metals and other organic compounds makes it a subject of interest in coordination chemistry. Interaction studies often focus on its reactivity patterns and the properties of its derivatives, which may exhibit enhanced biological or chemical activity compared to the parent compound .

Dichlorophenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Diphenylphosphine | C₁₂H₁₁P | Used in organic synthesis; less reactive than dichlorophenylphosphine. |

| Dimethylphenylphosphine | C₉H₁₃P | A tertiary phosphine derived from dichlorophenylphosphine; more stable. |

| Trichlorophenylphosphine | C₆H₄Cl₃P | More reactive; used in similar synthetic pathways but has three chlorine atoms. |

| Phenylphosphonic Acid | C₆H₇O₄P | Water-soluble; used in agriculture and as a flame retardant. |

Dichlorophenylphosphine is unique due to its dual functionality as both a precursor for various phosphines and its specific reactivity patterns, which allow it to participate in diverse synthetic routes not available to its counterparts .

Physical Description

Color/Form

XLogP3

Boiling Point

225.0 °C

224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG

Flash Point

215 °F OC May be lower because of presence of dissolved phosphorus

Density

1.356 @ 20 °C/4 °C

Odor

Melting Point

-51.0 °C

-51 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 149 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 147 of 149 companies with hazard statement code(s):;

H290 (58.5%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (31.29%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (58.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (57.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (37.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant